![molecular formula C7H12ClN3O2S B2700568 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride CAS No. 2287285-15-6](/img/structure/B2700568.png)
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
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Description
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2S . It has an average mass of 237.707 Da and a monoisotopic mass of 237.033875 Da .
Synthesis Analysis
The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure . The residue is mixed with an ethanolic solution of hydrogen chloride, and the mixed solution is stirred at 25 ℃ for 1 hour, and at 0 ℃ for 2 hours . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain a white crystal .Molecular Structure Analysis
The molecular structure of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be determined using various analytical techniques. For instance, its average mass is 237.707 Da and its monoisotopic mass is 237.033875 Da .Scientific Research Applications
Drug Chemistry and Building Blocks
The [1,2,4]triazolo[4,3-α]pyrazine platform serves as a foundation for constructing related drug chemistry modules. Researchers have developed methods to rapidly obtain target derivatives from readily available, inexpensive reagents. These approaches have been used to create a small library of tetrahydropyrazolo[1,5-a]pyrazine compounds, with various substituents at the third position .
Functionalization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Building blocks derived from AT20562 can be easily modified at the third position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. For instance, a straightforward two-step sequence leads to iodine derivatives suitable for obtaining organometallic products .
properties
IUPAC Name |
3-methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)7-5-9-10-3-2-8-4-6(7)10;/h5,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJIDCQUGAQHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2CNCCN2N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
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